![molecular formula C9H12O2 B576660 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid CAS No. 14734-13-5](/img/structure/B576660.png)
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid
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Overview
Description
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid, also known as norbornene-2-acetic acid, is a bicyclic organic compound with a carboxylic acid functional group. It is widely used in the field of organic chemistry as a starting material for the synthesis of a variety of compounds. 2.1]hept-5-en-2-ylacetic acid.
Scientific Research Applications
Antiviral Agents
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid: and its enantiomers have been studied as precursors to carbocyclic nucleosides. Specifically, (-)-carbovir , derived from this compound, shows potent inhibition of HIV-1. Clinical trials have explored its potential as an alternative to AZT (zidovudine), a well-known antiretroviral drug .
Curly Arrow Representation Studies
In theoretical chemistry, researchers have used this compound to study curly arrow representations and electron flow during chemical reactions. Understanding the mechanisms of bond formation and breaking is essential for designing efficient synthetic routes .
Enantiomeric Purity Determination
High-performance liquid chromatography (HPLC) methods have been developed to determine the enantiomeric purity of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid . These methods allow for rapid and accurate assessment of the compound’s optical purity, which is crucial for pharmaceutical applications .
Mechanism of Action
Mode of Action
The mode of action of this compound involves a 1,3-dipolar rearrangement with acetonitrile oxide .
Biochemical Pathways
The compound affects the biochemical pathways involving the formation, breakage, and/or reorganization of chemical bonds along the reaction progress . The mechanism includes depopulation of the electron density at the N−C triple bond and creation of the V(N) and V© monosynaptic basins, depopulation of the former C−C double bond with the creation of V(C,C) basins, and final formation of the V(O,C) basin associated with the O−C bond .
properties
IUPAC Name |
2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGJQMCNYJEHM-CSMHCCOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650817 |
Source
|
Record name | [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14734-13-5 |
Source
|
Record name | [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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